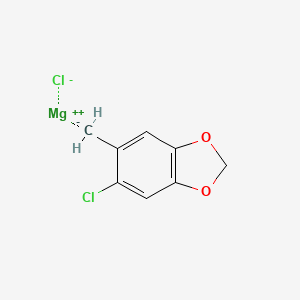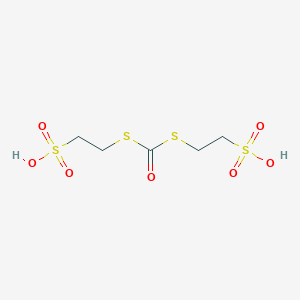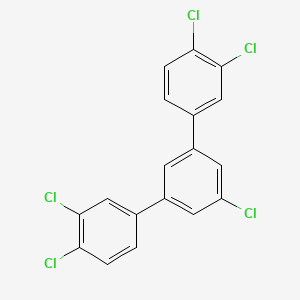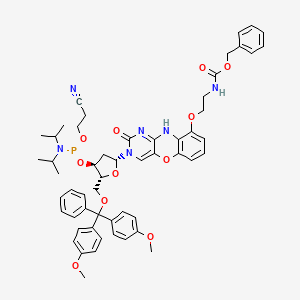
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-methyltetrahydrofuran (2-MeTHF), is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly valuable in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride typically involves the reaction of 2-Chloro-4,5-(methylenedioxy)benzyl chloride with magnesium in the presence of 2-methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction is usually initiated by heating the mixture to a temperature that facilitates the formation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified and concentrated to the desired molarity, in this case, 0.25 M in 2-methyltetrahydrofuran.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Nucleophilic Addition: This reaction typically involves the Grignard reagent and a carbonyl compound (e.g., aldehyde or ketone) in an anhydrous solvent, such as 2-MeTHF. The reaction is usually carried out at low temperatures to control the reactivity.
Substitution Reactions: These reactions often involve the Grignard reagent and an alkyl halide or similar compound. The reaction conditions include an inert atmosphere and an anhydrous solvent.
Major Products
Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.
Substitution Reactions: The major products are typically new carbon-carbon bonds, resulting in more complex organic molecules.
Applications De Recherche Scientifique
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules, such as peptides and nucleotides, to study their functions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorobenzylmagnesium chloride
- Benzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.
Propriétés
Formule moléculaire |
C8H6Cl2MgO2 |
|---|---|
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
magnesium;5-chloro-6-methanidyl-1,3-benzodioxole;chloride |
InChI |
InChI=1S/C8H6ClO2.ClH.Mg/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZRIGHGBBYGIMHV-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC2=C(C=C1Cl)OCO2.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![2-Chloro-5-ethylbenzo[d]oxazole](/img/structure/B13449015.png)
![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)


![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)



![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)

![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
